molecular formula C16H31AgO2 B3051621 Silver(1+) palmitate CAS No. 3508-01-8

Silver(1+) palmitate

Cat. No.: B3051621
CAS No.: 3508-01-8
M. Wt: 363.28 g/mol
InChI Key: LTYHQUJGIQUHMS-UHFFFAOYSA-M
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Description

Silver(1+) palmitate, also known as hexadecanoic acid, silver(1+) salt, is a chemical compound with the molecular formula C16H31AgO2. It is a silver salt of palmitic acid, a common saturated fatty acid. This compound is known for its unique properties, including its antimicrobial activity, which makes it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Silver(1+) palmitate can be synthesized through the reaction of palmitic acid with silver nitrate. The process typically involves dissolving palmitic acid in an organic solvent such as ethanol, followed by the addition of a silver nitrate solution. The reaction mixture is then stirred and heated to facilitate the formation of this compound, which precipitates out of the solution. The precipitate is filtered, washed, and dried to obtain the final product .

Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques to ensure high purity and yield. One common method is the thermal decomposition of silver carboxylates under controlled conditions. This method allows for the production of silver nanoparticles, which can be further processed to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: Silver(1+) palmitate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form silver oxide and other byproducts.

    Reduction: It can be reduced to metallic silver under certain conditions.

    Substitution: The silver ion in this compound can be replaced by other metal ions through substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

    Substitution: Metal salts like sodium chloride or potassium bromide can facilitate substitution reactions.

Major Products Formed:

Mechanism of Action

The antimicrobial activity of silver(1+) palmitate is primarily due to the release of silver ions (Ag+), which interact with microbial cell membranes and proteins. These interactions disrupt cellular functions, leading to cell death. The silver ions can also generate reactive oxygen species (ROS), which further damage microbial cells .

Comparison with Similar Compounds

Uniqueness: Silver(1+) palmitate is unique due to its specific fatty acid chain length, which influences its solubility and interaction with microbial cells. Compared to other silver fatty acid salts, this compound offers a balance of hydrophobic and hydrophilic properties, making it versatile for various applications .

Properties

IUPAC Name

silver;hexadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2.Ag/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYHQUJGIQUHMS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)[O-].[Ag+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31AgO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70883983
Record name Hexadecanoic acid, silver(1+) salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70883983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3508-01-8
Record name Hexadecanoic acid, silver(1+) salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003508018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexadecanoic acid, silver(1+) salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexadecanoic acid, silver(1+) salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70883983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Silver(1+) palmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.462
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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